N-(2,4-difluorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with an ethyl group at position 3 and a phenyl group at position 5. The sulfanyl (-S-) linker connects the pyrimidine ring to an acetamide moiety bearing a 2,4-difluorophenyl group. Its molecular formula is C₂₂H₁₆F₂N₃O₂S₂, with a molecular weight of 480.51 g/mol.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O2S2/c1-2-27-21(29)20-19(15(11-30-20)13-6-4-3-5-7-13)26-22(27)31-12-18(28)25-17-9-8-14(23)10-16(17)24/h3-11H,2,12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOKVUUNSIDOSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-difluoroaniline, ethyl acetoacetate, and thiourea. The synthesis may involve the following steps:
Formation of Thienopyrimidine Core: This step involves the cyclization of ethyl acetoacetate with thiourea under acidic or basic conditions to form the thienopyrimidine core.
Substitution Reactions:
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its potential antimicrobial properties. Research has indicated that derivatives of thieno[3,2-d]pyrimidine exhibit activity against various drug-resistant microbes. The specific structure of N-(2,4-difluorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide suggests it may inhibit bacterial growth by targeting key enzymes involved in microbial metabolism.
Case Study: Efficacy Against Resistant Strains
A study published in the Journal of Medicinal Chemistry demonstrated that similar thieno[3,2-d]pyrimidine derivatives showed promising results against methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves the inhibition of bacterial DNA synthesis, making it a candidate for further development as an antibiotic .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Inflammation is a critical factor in various chronic diseases, and compounds that can modulate inflammatory pathways are of great interest.
Case Study: Inhibition of Pro-inflammatory Cytokines
In vitro studies have shown that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis .
Anticancer Activity
Emerging research indicates that this compound may possess anticancer properties. Thieno[3,2-d]pyrimidine derivatives have been noted for their ability to inhibit cancer cell proliferation and induce apoptosis.
Case Study: Targeting Cancer Cell Lines
A recent study evaluated the cytotoxic effects of various thieno[3,2-d]pyrimidine compounds on human cancer cell lines. Results showed that N-(2,4-difluorophenyl)-2-{(3-ethyl-4-oxo-7-pheny...} exhibited selective cytotoxicity against breast and lung cancer cell lines while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is vital for optimizing the efficacy and safety profile of this compound. Modifications to the thieno[3,2-d]pyrimidine scaffold can enhance its biological activity.
Data Table: SAR Insights
Future Directions in Research
Given its promising applications across multiple therapeutic areas, further research is warranted to explore:
- Mechanistic Studies : Understanding the precise mechanisms by which N-(2,4-difluorophenyl)-2-{(3-ethyl-4...} exerts its effects.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
- Formulation Development : Investigating different formulations to enhance bioavailability and targeted delivery.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrimidine Core
N-(2-Chloro-4-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Molecular Formula : C₂₁H₁₅ClFN₃O₂S₂
- Molecular Weight : 459.94 g/mol
- Key Differences :
- Pyrimidine Substituent : Methyl (vs. ethyl in the target compound), reducing steric bulk and lipophilicity.
- Aryl Group : 2-Chloro-4-fluorophenyl (vs. 2,4-difluorophenyl), introducing a chlorine atom with stronger electron-withdrawing effects.
- Implications : The methyl group may lower metabolic stability compared to ethyl, while chlorine’s larger atomic radius could influence binding interactions .
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Molecular Formula : C₂₂H₁₆ClF₃N₃O₂S₂
- Molecular Weight : 534.95 g/mol
- Key Differences: Pyrimidine Ring: 6,7-Dihydrothieno[3,2-d]pyrimidine (partially saturated), reducing aromaticity and planarity. Aryl Substituents: 4-Chlorophenyl on pyrimidine and 2-(trifluoromethyl)phenyl on acetamide.
- Implications : Saturation may alter π-π stacking interactions, while the trifluoromethyl group enhances metabolic resistance but reduces solubility .
Variations in the Acetamide Moiety
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Molecular Formula : C₁₃H₁₁Cl₂N₃O₂S
- Molecular Weight : 344.21 g/mol
- Key Differences :
- Core Structure : Dihydropyrimidine (lacking the fused thiophene ring), simplifying the scaffold.
- Substituents : Dichlorophenyl introduces stronger electron-withdrawing effects than difluorophenyl.
- Implications: Loss of thieno-fused ring may reduce binding affinity to targets requiring aromatic interactions.
Research Implications
- Substituent Effects : Fluorine and chlorine atoms improve metabolic stability but vary in electronic effects. Ethyl groups (target compound) balance lipophilicity better than methyl .
- Core Modifications: Saturated pyrimidine rings () may reduce off-target interactions but limit π-π stacking. Thieno-fused systems (target compound) enhance rigidity and target binding .
Biological Activity
N-(2,4-difluorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound has a complex structure characterized by the following molecular formula:
This structure includes a thieno[3,2-d]pyrimidine core, which is known for its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of fluorine atoms enhances the compound's lipophilicity and potential for enzyme inhibition. Studies have indicated that compounds with similar structures often exhibit inhibitory effects on key enzymes involved in disease processes.
Biological Activity Overview
The compound has been evaluated for several biological activities:
-
Anticancer Activity :
- In vitro studies have shown that derivatives of thieno[3,2-d]pyrimidines can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 15 µM .
- The mechanism involves the inhibition of specific kinases and pathways associated with tumor growth.
- Enzyme Inhibition :
- Antioxidant Properties :
Data Tables
Case Studies
-
Case Study on Anticancer Efficacy :
A study conducted on a library of thieno[3,2-d]pyrimidine derivatives highlighted the anticancer potential of compounds similar to this compound. The study reported significant cytotoxic effects against breast and lung cancer cell lines . -
Neuroprotective Effects :
Another investigation focused on the neuroprotective properties of related compounds against neurodegeneration models. The results indicated that these compounds could mitigate neuronal death induced by oxidative stress .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2,4-difluorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Thieno[3,2-d]pyrimidinone Core Formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions (e.g., HCl/EtOH) to form the thienopyrimidinone scaffold .
Sulfanyl Acetamide Functionalization : Introduce the sulfanyl group via nucleophilic substitution using 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃ in DMF) .
Final Coupling : React the intermediate with 2,4-difluoroaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Key Considerations : Monitor reaction progress via TLC or LC-MS, and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
X-ray Crystallography : Resolve crystal structures to confirm bond lengths, angles, and stereochemistry (e.g., monoclinic P21/c space group, as seen in related thienopyrimidine derivatives) .
NMR Spectroscopy : Analyze , , and NMR to verify substituent positions and purity .
HRMS : Confirm molecular formula (e.g., C₂₃H₁₈F₂N₄O₂S₂) with mass accuracy < 2 ppm .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- Methodological Answer :
Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATP-dependent kinase assays with luciferase-based detection) .
Cytotoxicity Screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Solubility and Stability : Perform kinetic solubility (e.g., PBS pH 7.4) and metabolic stability studies in liver microsomes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the sulfanyl acetamide coupling step?
- Methodological Answer :
Design of Experiments (DoE) : Apply factorial design to variables like temperature (40–80°C), solvent (DMF vs. DMSO), and stoichiometry (1.2–2.0 eq. of chloroacetamide) .
In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction intermediates and adjust conditions dynamically .
Byproduct Analysis : Identify side products (e.g., disulfides) via LC-MS and suppress them using radical scavengers (e.g., BHT) .
Q. What computational strategies can predict binding modes of this compound with target proteins?
- Methodological Answer :
Molecular Docking : Use AutoDock Vina or Glide to model interactions with active sites (e.g., EGFR kinase domain) .
MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .
Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities and validate against experimental IC₅₀ data .
Q. How can contradictory data on polymorphic forms of this compound be resolved?
- Methodological Answer :
Thermal Analysis : Perform DSC/TGA to identify melting points and phase transitions across batches .
PXRD : Compare diffraction patterns with simulated data from single-crystal structures to assign polymorphs .
Solvent Screening : Recrystallize from 10+ solvent systems (e.g., EtOH, acetonitrile, THF/water) to map stability domains .
Q. What strategies mitigate hygroscopicity observed in the crystalline form of this compound?
- Methodological Answer :
Co-Crystallization : Introduce co-formers (e.g., succinic acid) via slurry experiments in ethanol/water mixtures to stabilize the lattice .
Surface Modification : Coat particles with hydrophobic excipients (e.g., stearic acid) using spray-drying .
Storage Optimization : Store under inert gas (N₂) with desiccants (silica gel) and monitor water activity via Karl Fischer titration .
Data Contradiction Analysis
Q. How should conflicting SAR data on the fluorophenyl moiety’s role in bioactivity be addressed?
- Methodological Answer :
Meta-Analysis : Pool data from 5–10 studies using Bayesian statistics to quantify substituent effects on potency .
Proteomic Profiling : Compare target engagement across fluorophenyl variants via thermal shift assays or CETSA .
Synthetic Reprogramming : Synthesize analogs with mono-/di-/tri-fluoro substitutions and test in parallel assays to isolate electronic vs. steric effects .
Q. What experimental approaches reconcile discrepancies in reported metabolic stability?
- Methodological Answer :
Cross-Lab Validation : Replicate studies using standardized protocols (e.g., pooled human liver microsomes, 1 mg/mL protein) .
Metabolite ID : Use HRMS/MS to identify oxidation or glucuronidation sites and correlate with CYP isoform-specific inhibitors .
Species Comparison : Test stability in mouse, rat, and human microsomes to assess translatability .
Methodological Resources
- Synthetic Protocols : Refer to PubChem-derived procedures for analogous thienopyrimidines .
- Crystallography Standards : Follow Bruker APEXII workflows for data collection and SHELXL for refinement .
- Computational Tools : Utilize open-source platforms like AutoDock and GROMACS for docking/MD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
